molecular formula C11H7BrOS B1338342 (4-Bromophenyl)(thiophen-2-yl)methanone CAS No. 4160-65-0

(4-Bromophenyl)(thiophen-2-yl)methanone

Cat. No. B1338342
CAS RN: 4160-65-0
M. Wt: 267.14 g/mol
InChI Key: DDUPBKRQEURUSF-UHFFFAOYSA-N
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Description

The compound (4-Bromophenyl)(thiophen-2-yl)methanone is a chemical entity that features a bromophenyl group attached to a thiophene ring via a methanone linker. While the specific compound is not directly discussed in the provided papers, the related structures and reactivity patterns can offer insights into its potential properties and applications. Thiophene derivatives are known for their wide range of biological activities and applications in material science and pharmaceuticals .

Synthesis Analysis

The synthesis of related thiophene-containing compounds typically involves multi-step reactions, often starting with a thiophene derivative that is further functionalized. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thiophen-2-yl)methanone involves oxidation of a benzo[b]thiophene derivative with an oxidative system such as H2O2 TFA . Similarly, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was reported using a reaction with dry ethanol and orthophosphoric acid, followed by purification steps . These methods suggest that the synthesis of (4-Bromophenyl)(thiophen-2-yl)methanone could potentially be achieved through analogous procedures, with appropriate modifications to incorporate the bromine atom.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical reactivity and biological activity. For instance, the crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was determined using X-ray diffraction, which provides detailed information about the arrangement of atoms in the molecule . The molecular structure of (4-Bromophenyl)(thiophen-2-yl)methanone would likely be similar, with the bromine atom influencing the electronic properties of the molecule.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including nucleophilic addition. The reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thiophen-2-yl)methanone towards sulfur- and oxygen-containing nucleophiles has been studied, showing that it can lead to functionalized benzo[b]thiophene derivatives under both basic and acidic conditions . This suggests that (4-Bromophenyl)(thiophen-2-yl)methanone could also participate in similar nucleophilic addition reactions, potentially leading to a range of substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's boiling point, solubility, and stability. The electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important for understanding the reactivity and potential applications of these compounds . The specific physical and chemical properties of (4-Bromophenyl)(thiophen-2-yl)methanone would need to be determined experimentally, but they are likely to be similar to those of related compounds with halogen substituents on the phenyl ring .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis and Spectral Characterization : Shahana and Yardily (2020) have synthesized novel compounds related to "(4-Bromophenyl)(thiophen-2-yl)methanone" and characterized them through spectral methods. Their work includes density functional theory (DFT) calculations and molecular docking studies, indicating potential antibacterial activity (M. Shahana & A. Yardily, 2020).

Antimicrobial and Antiviral Properties

  • Antimicrobial Evaluation : Reddy and Reddy (2016) prepared derivatives by Suzuki cross-coupling from "(4-bromophenyl)(3-methylbenzofuran-2-yl)methanone" and evaluated their antibacterial and antifungal activities, demonstrating the compound's potential in combating microbial infections (B. Reddy & V. P. Reddy, 2016).

Material Science and Electronics

  • Electrochemical and Electrochromic Properties : Hu et al. (2013) synthesized two novel polymers containing carbazole and phenyl-methanone units, demonstrating their electrochromic properties which could be applicable in electronic devices (Bin Hu et al., 2013).

Structural Studies

  • Crystal Structure Analysis : Nagaraju et al. (2018) reported on the crystal structure of a related compound, highlighting its significance in understanding the structural basis of its biological activities and material properties (S. Nagaraju et al., 2018).

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P302+P352) .

properties

IUPAC Name

(4-bromophenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUPBKRQEURUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547664
Record name (4-Bromophenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(thiophen-2-yl)methanone

CAS RN

4160-65-0
Record name (4-Bromophenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromobenzoyl chloride (20.0 g, 91.1 mmol) in dichloromethane (300 mL) at −78° C. was added triethylamine (28.0 mL, 200.0 mmol), and O,N-dimethylhydroxylamine hydrochloride (9.33 g, 95.6 mmol). The resulting solution was allowed to warm to room temperature, stirred for 1.5 hours, and then concentrated. The residue was triturated in acetone and the resulting solid was dissolved in ethyl acetate washed with water and brine. The organic layer was dried over magnesium sulfate, filtered, and concentrated to give 4-bromo-N-methoxy-N-methylbenzamide (18.6 g, 84%). To a solution of 4-bromo-N-methoxy-N-methylbenzamide (3.0 g, 12.29 mmol) in THF (30 mL) at 0° C. under nitrogen was added 2-thienyllithium (1.0 M in THF, 15 mL, 15 mmol) slowly over 10 minutes. The solution was stirred at 0° C. for 1 hour, poured into a saturated aqueous ammonium chloride solution (150 mL), and extracted several times with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated. The residue was triturated with ether to give (4-bromophenyl)(thien-2-yl)methanone as a brown solid (1.1 g, 34%). MS (ES) m/z 266.9.
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